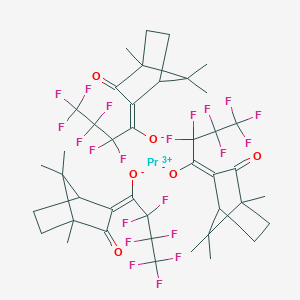
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Übersicht
Beschreibung
- Also known as TFMPA , this synthetic amino acid has potential pharmaceutical and medicinal applications1.
- Molecular Formula: C10H10F3NO3
- Molecular Weight: 249.19 g/mol
Synthesis Analysis
- The synthesis of TFMPA involves specific chemical reactions to create the desired structure. Unfortunately, I don’t have access to specific synthetic pathways for this compound.
Molecular Structure Analysis
- TFMPA has a trifluoromethyl group attached to a phenyl ring, along with an amino and hydroxy group on the propanoic acid backbone.
Chemical Reactions Analysis
- Specific chemical reactions involving TFMPA would depend on its intended use and functional groups.
- Without further context, I cannot provide detailed reactions.
Physical And Chemical Properties Analysis
- Melting Point : 84-88°C
- Boiling Point : 266.9°C at 760 mmHg
- Density : 1.3±0.1 g/cm³
- Flash Point : 115.2°C
- Solubility : Soluble in water and organic solvents
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Material Science
(Acerina Trejo-Machin et al., 2017) discuss the use of phloretic acid, a compound structurally related to the target compound, as a renewable building block for materials science. The study highlights its application in enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol-based processes. This approach has significant implications for developing bio-based materials with potential applications across various industries, emphasizing the role of innovative chemical synthesis in advancing green chemistry.
Antimicrobial Activity of Related Compounds
Research by (Kristina Mickevičienė et al., 2015) explores the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives, which share a structural resemblance with the target compound. These derivatives, containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, exhibited notable antimicrobial activity against several bacterial and fungal pathogens. This study underscores the potential of structurally related compounds in the development of new antimicrobial agents, highlighting the importance of synthetic chemistry in addressing global health challenges.
Coordination Chemistry and Buffer Applications
(Justyna Nagaj et al., 2013) investigate the coordination chemistry of Tris buffer, a common biochemical buffer that shares functional similarities with the target compound. The study provides detailed insights into the stoichiometry, stability, and reactivity of cupric Tris complexes, which are critical for understanding metal-ion interactions in biological systems. This research contributes to the broader field of coordination chemistry, offering valuable information for the design of buffer systems in biochemical and medical research.
Safety And Hazards
- Warning : TFMPA is considered harmful (Xn) according to GHS classification.
- Hazard Statements : May cause skin and eye irritation.
- Precautionary Measures : Use appropriate personal protective equipment.
Zukünftige Richtungen
- Research on TFMPA’s potential applications in drug development, enzyme inhibition, or other areas.
- Investigate its interactions with biological targets.
Eigenschaften
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYZBFRVLGTOV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376152 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
959575-01-0 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)

![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)





